

Rusfertide in Hematological Disorders: A Technical Overview of Initial Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Rusfertide (PTG-300) is an investigational injectable peptide mimetic of hepcidin, the master regulator of iron homeostasis.[1][2][3] In hematological disorders characterized by excessive erythropoiesis, such as polycythemia vera (PV), dysregulated iron metabolism plays a crucial role.[4] **Rusfertide** offers a novel, non-cytoreductive therapeutic approach by restricting iron availability for red blood cell production.[2] This technical guide provides an in-depth summary of the initial clinical trial results for **rusfertide**, focusing on its efficacy and safety in patients with polycythemia vera. The data presented is primarily from the Phase 2 REVIVE and Phase 3 VERIFY clinical trials.

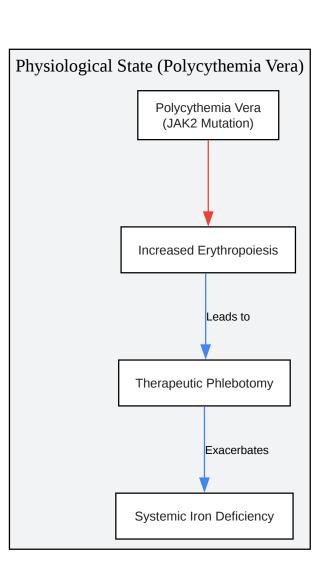
Mechanism of Action: The Hepcidin-Ferroportin Axis

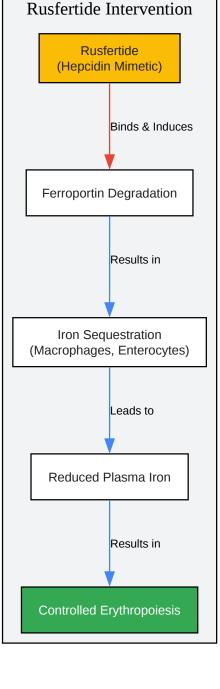
Polycythemia vera is a myeloproliferative neoplasm driven by mutations, most commonly in the JAK2 gene, leading to excessive production of red blood cells (erythrocytosis). Standard treatment often involves therapeutic phlebotomy to reduce hematocrit levels, which can lead to systemic iron deficiency and debilitating symptoms.

Rusfertide mimics the action of endogenous hepcidin, a hormone that binds to the iron exporter protein ferroportin. This binding leads to the internalization and degradation of ferroportin, thereby trapping iron within enterocytes and reticuloendothelial macrophages. The resulting decrease in circulating iron restricts its availability to the bone marrow, thus controlling



erythropoiesis. This targeted approach aims to normalize hematocrit levels, reduce the need for phlebotomies, and alleviate iron deficiency-related symptoms.







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Caption: Mechanism of Rusfertide in Polycythemia Vera.

Clinical Development: The REVIVE and VERIFY Trials

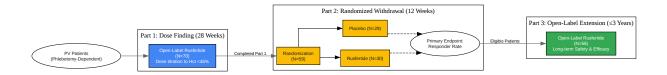
The clinical development of **rusfertide** for polycythemia vera has been primarily evaluated in two key studies: the Phase 2 REVIVE trial (NCT04057040) and the Phase 3 VERIFY trial (NCT05210790).

Experimental Protocol: REVIVE Phase 2 Trial

The REVIVE trial was a multi-part study designed to assess the efficacy, safety, and dose of **rusfertide** in phlebotomy-dependent PV patients.

- Study Design:
 - Part 1 (28 weeks, Open-Label): A dose-finding phase where rusfertide was administered to 70 patients to identify a dose that maintains hematocrit (Hct) levels below 45%.
 - Part 2 (12 weeks, Double-Blind Randomized Withdrawal): 59 patients were randomized
 1:1 to continue receiving their established rusfertide dose or switch to a placebo. The primary endpoint was the proportion of responders in this phase.
 - Part 3 (Up to 3 years, Open-Label Extension): Patients who completed Part 2 could enter this long-term extension to evaluate the durability of response and long-term safety.
- Patient Population: Eligible participants were adults with a diagnosis of polycythemia vera
 who required at least three therapeutic phlebotomies in the 28 weeks prior to enrollment,
 with or without concurrent cytoreductive therapy.
- Intervention: Rusfertide administered via subcutaneous injection. The dose was adjusted to maintain Hct <45%.
- Primary Efficacy Endpoint (Part 2): A patient was considered a "responder" if they completed the 12-week randomized period with Hct control and without the need for phlebotomy.





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Caption: REVIVE Phase 2 Clinical Trial Workflow.

Experimental Protocol: VERIFY Phase 3 Trial

The VERIFY trial was a global, randomized, placebo-controlled study designed to confirm the findings of the Phase 2 REVIVE trial.

- Study Design: A 3-part study with an initial 32-week double-blind period where approximately
 250 patients were randomized to receive either rusfertide or placebo in addition to their
 ongoing standard-of-care therapy. This is followed by an open-label treatment and long-term
 extension phase.
- Patient Population: Patients with polycythemia vera who are phlebotomy dependent despite standard of care treatment.
- Intervention: Subcutaneously self-administered rusfertide (starting at 20 mg weekly) or placebo, added to the patient's current therapy regimen.
- Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined by the absence of phlebotomy eligibility, during weeks 20 to 32.

Clinical Trial Results Efficacy Data



Rusfertide demonstrated significant efficacy in controlling hematocrit and reducing the need for phlebotomy in patients with polycythemia vera across both Phase 2 and Phase 3 trials.

Table 1: Key Efficacy Results from the REVIVE Phase 2 Trial

| Efficacy Endpoint | Part 1 (Dose- Finding, 28 wks) | Part 2 (Randomized Withdrawal, 12 wks) | Part 3 (Open-Label Extension) |
|---------------------------|-------------------------------------|--|----------------------------------|
| Patient Population | N = 70 | N = 59 (Rusfertide: 30, Placebo: 29) | N = 58 |
| Mean Max. Hematocrit | 44.5% (vs. 50.0% pre- treatment) | - | Hct <45% maintained for ≥3 years |
| Responder Rate | - | 69.2% (Rusfertide) vs. 18.5% (Placebo), p=0.0003 | - |
| Mean Phlebotomies/Year | 0.6 (vs. 8.7 pre- treatment) | - | 0.43 |
| Phlebotomy-Free Rate | 84% required no phlebotomies | 92.3% of rusfertide patients remained phlebotomy-free | - |

| Symptom Improvement | Statistically significant improvement in fatigue, concentration, inactivity, and itching (MPN-SAF scores) | - | Symptom improvements maintained |

Table 2: Top-Line Efficacy Results from the VERIFY Phase 3 Trial



| Efficacy Endpoint | Rusfertide Arm | Placebo Arm | P-value |
|--|----------------|-------------|---------|
| Primary Endpoint: Responder Rate (wks 20-32) | 77% | 33% | <0.0001 |
| Key Secondary: Mean Phlebotomies (wks 0- 32) | 0.5 | 1.8 | <0.0001 |

| Other Key Secondary Endpoints | Met with statistical significance (Hct control, PROMIS Fatigue, MFSAF TSS-7) | - | - |

Safety and Tolerability

Across clinical trials, **rusfertide** has been generally well-tolerated.

Table 3: Summary of Safety Findings

| Adverse Event Profile | REVIVE (Phase 2) | VERIFY (Phase 3) |
|-----------------------|--|---|
| Most Common AEs | Grade 1 or 2 injection-site reactions (transient) | Grade 1 or 2 injection-site reactions (55.9% vs 32.9% in placebo) |
| Grade 3 AEs | Occurred in 25.7% of patients; most unrelated to treatment | All serious AEs were deemed not drug-related |
| Grade 4 or 5 AEs | None reported | No new safety findings observed |
| Thrombotic Events | 7 events in 6 high-risk PV patients | - |

| Malignancies | 11 patients reported malignancies (most were skin cancers); no obvious correlation to **rusfertide** exposure | No evidence of an increased risk of cancer compared to placebo |



Conclusion

The initial clinical trial results for **rusfertide** in polycythemia vera are highly encouraging. The data from the Phase 2 REVIVE and Phase 3 VERIFY trials consistently demonstrate that **rusfertide**, a first-in-class hepcidin mimetic, effectively controls hematocrit levels and virtually eliminates the need for therapeutic phlebotomy in a majority of patients. The treatment was associated with improvements in disease-related symptoms and was generally well-tolerated, with the most common adverse events being mild-to-moderate injection site reactions. These findings support the potential of **rusfertide** as a significant advancement in the management of polycythemia vera, offering a targeted, non-cytoreductive therapy that addresses the underlying issue of dysregulated erythropoiesis. Ongoing long-term studies will further elucidate the durability of response and the long-term safety profile of this promising agent.

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- To cite this document: BenchChem. [Rusfertide in Hematological Disorders: A Technical Overview of Initial Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819294#initial-clinical-trial-results-for-rusfertide-in-hematological-disorders]

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